(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one
CAS No.: 1142199-39-0
Cat. No.: VC2478474
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142199-39-0 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ |
| Standard InChI Key | JCDBNEOZROKDSW-UXBLZVDNSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |
| SMILES | CC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
| Canonical SMILES | CC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Introduction
Chemical Structure and Properties
Structural Features
(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one (CAS: 1142199-39-0) has the molecular formula C12H10ClNO2 . Its structure comprises several key components:
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An isoxazol-5(4H)-one core (a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms with a carbonyl group)
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A chloromethyl substituent at the 3-position
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A 2-methylbenzylidene group at the 4-position with E configuration
Similar to related isoxazole derivatives, this compound likely exhibits an E configuration at the azomethine double bond, creating a nearly planar molecular structure . In structurally related compounds, the dihedral angle between the benzene and isoxazole rings typically measures around 1.25°, indicating significant planarity that influences crystal packing and potential biological interactions .
Physical and Chemical Properties
The physical and chemical properties of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one are presented in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.67 g/mol |
| CAS Number | 1142199-39-0 |
| Configuration | E at the 4-position |
| Core Structure | Isoxazol-5(4H)-one |
| Key Functional Groups | Chloromethyl, 2-methylbenzylidene |
The chloromethyl group at position 3 introduces a reactive site that can participate in nucleophilic substitution reactions, which significantly contributes to the compound's chemical reactivity. The 2-methylbenzylidene moiety likely enhances lipophilicity and may enable interactions with biological targets through π-π stacking and hydrophobic interactions, similar to other aromatic-substituted isoxazoles.
Synthesis Methods
Catalytic Approaches
Recent advances in green chemistry have introduced sustainable methods for synthesizing isoxazol-5(4H)-ones. Table 2 presents optimized reaction conditions for isoxazol-5(4H)-one synthesis using citric acid as a catalyst.
| Parameter | Optimal Condition | Effect |
|---|---|---|
| Catalyst Amount | 1 mmol citric acid | 90% yield |
| Reaction Medium | Water | Environmentally friendly |
| Temperature | Room temperature | Simplifies process |
| Reaction Time | 5-8 hours | Dependent on specific substituents |
| Work-up | Filtration and recrystallization | Simple purification |
The use of 1 mmol of citric acid as catalyst has been shown to produce optimal yields (90%) for related isoxazol-5(4H)-one derivatives . The reaction typically proceeds at room temperature in water as a green solvent, with reaction times varying based on the specific substituents .
Alternative catalytic systems include natural deep eutectic solvents prepared from choline chloride and glutamic acid, which have demonstrated effectiveness in the multi-component synthesis of isoxazol-5(4H)-one derivatives . These approaches offer several advantages:
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Utilization of affordable, readily available, non-toxic, and bio-compatible reagents
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Straightforward procedures with simple work-up
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Good to high yields under green conditions
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Applicability in large-scale synthesis
Mechanism and Stereoselectivity
The selective formation of the E isomer likely results from steric considerations during the reaction, with the bulkier substituents preferring the trans configuration to minimize steric hindrance. A typical procedure for synthesizing isoxazol-5(4H)-ones involves mixing ethyl acetoacetate, hydroxylamine hydrochloride, aromatic aldehyde, and catalyst in water at room temperature, followed by filtration and recrystallization of the precipitated product .
The reaction mechanism likely involves:
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Formation of an oxime intermediate from the aldehyde and hydroxylamine
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Cyclization with the β-ketoester to form the isoxazole ring
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Configuration-determining steps that favor the E geometry at the exocyclic double bond
Comparison with Related Compounds
Structural Analogues
To better understand the potential properties and applications of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, it is valuable to compare it with related isoxazole derivatives.
Table 3: Comparison with Related Isoxazole Derivatives
Configuration Effects
The E configuration at the exocyclic double bond in (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one is significant for its structural properties. Related compounds with E configuration at similar double bonds typically exhibit planar structures with minimal dihedral angles between aromatic and heterocyclic rings . This planarity can impact:
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Crystalline packing through C-H⋯π interactions
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Binding modes to biological targets
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Photochemical properties
In the case of N-(4-Chloro-benzyl-idene)-3,4-dimethyl-isoxazol-5-amine, which shares some structural similarities, the E configuration at the azomethine double bond contributes to a virtually planar molecule with a dihedral angle of only 1.25° between the benzene and isoxazole rings . Similar planarity might be expected in (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, potentially influencing its crystal structure and intermolecular interactions.
Current Research and Future Perspectives
Synthetic Applications
The reactive nature of the chloromethyl group in (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one makes it a potentially valuable building block for the synthesis of more complex structures. Future research might explore:
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Derivatization through substitution of the chlorine atom
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Cross-coupling reactions to introduce additional functionality
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Use as an intermediate in the synthesis of pharmaceutically relevant compounds
Medicinal Chemistry Opportunities
The potential biological activities of isoxazole derivatives suggest several avenues for future medicinal chemistry research involving (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one:
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Development of targeted antimicrobial agents
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Exploration of anticancer applications
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Investigation of anti-inflammatory properties
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Structure-activity relationship studies through systematic modification
The specific mechanism of action might involve inhibition of particular enzymes or receptors, similar to other isoxazole derivatives that function as enzyme inhibitors.
Green Chemistry Considerations
The sustainable synthesis methods described for isoxazol-5(4H)-ones align with the principles of green chemistry . Future research might focus on:
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Further optimization of catalyst systems
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Development of solvent-free or minimal-solvent procedures
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Continuous flow synthesis for improved efficiency and reduced waste
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Exploration of biocatalytic approaches
Recent advancements in the use of natural deep eutectic solvents for the synthesis of isoxazol-5(4H)-one derivatives provide a foundation for such environmentally friendly approaches .
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